4-(4,6-Dimethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-(4,6-Dimethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine is a complex organic compound featuring a pyrimidine ring substituted with dimethyl groups and a morpholine ring substituted with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a precursor such as 2,4,6-trimethylpyrimidine, the dimethyl groups are introduced via alkylation reactions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction where a suitable leaving group on the pyrimidine ring is replaced by a morpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. Studies may focus on their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications include the development of new therapeutic agents. The compound’s structure allows for the design of molecules that can interact with specific biological targets, potentially leading to new treatments for diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The pyrimidine ring can interact with nucleic acids, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-(4,6-Dimethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)thiomorpholine: Contains a sulfur atom in the morpholine ring.
4-(4,6-Dimethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)pyrrolidine: Features a pyrrolidine ring.
Uniqueness
The unique combination of the pyrimidine and morpholine rings, along with the carbonyl group, gives 4-(4,6-Dimethylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine distinct chemical properties. This structure allows for versatile chemical reactions and potential bioactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H22N4O3 |
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Molecular Weight |
306.36 g/mol |
IUPAC Name |
[4-(4,6-dimethylpyrimidin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H22N4O3/c1-11-9-12(2)17-15(16-11)19-5-8-22-13(10-19)14(20)18-3-6-21-7-4-18/h9,13H,3-8,10H2,1-2H3 |
InChI Key |
ZOJRGSCNUXBQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOC(C2)C(=O)N3CCOCC3)C |
Origin of Product |
United States |
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